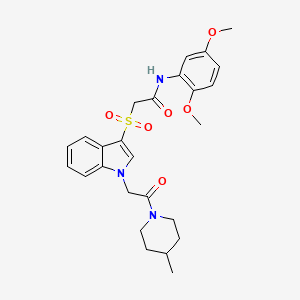
N-(2,5-dimethoxyphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,5-dimethoxyphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C26H31N3O6S and its molecular weight is 513.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2,5-dimethoxyphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide, also known by its CAS number 878059-88-2, is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C26H31N3O6S
- Molecular Weight : 513.6 g/mol
- Structure : The compound features a complex structure that includes a sulfonamide moiety and an indole derivative, which are often associated with various biological activities.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit a range of biological activities including anti-inflammatory, analgesic, and potential anticancer properties.
The compound's biological activity can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have shown to inhibit enzymes involved in inflammatory pathways.
- Modulation of Neurotransmitter Systems : The presence of the piperidine ring suggests potential interactions with neurotransmitter receptors, which may affect mood and pain perception.
- Antioxidant Properties : Many indole derivatives exhibit antioxidant activity, which can play a role in reducing oxidative stress in cells.
In Vitro Studies
In vitro studies have demonstrated that related compounds can inhibit the proliferation of various cancer cell lines. For instance, a study showed that an indole-based compound significantly inhibited cell growth in glioma cells through multiple pathways including apoptosis and cell cycle arrest .
In Vivo Studies
Animal models have been utilized to assess the anti-inflammatory effects of similar compounds. For example, compounds with a sulfonamide group have shown efficacy in reducing paw edema in rats, indicating their potential as anti-inflammatory agents .
Case Studies
- Anti-Cancer Activity : A study published in Cancer Research indicated that an indole derivative with structural similarities to our compound inhibited tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis .
- Neurological Effects : Research on similar piperidine-containing compounds has suggested anxiolytic effects in animal models, highlighting the potential for neuropharmacological applications .
Comparative Table of Biological Activities
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O6S/c1-18-10-12-28(13-11-18)26(31)16-29-15-24(20-6-4-5-7-22(20)29)36(32,33)17-25(30)27-21-14-19(34-2)8-9-23(21)35-3/h4-9,14-15,18H,10-13,16-17H2,1-3H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMRSCOFADKIFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=C(C=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














